molecular formula C22H20N2O4S B2794742 (Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476643-58-0

(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2794742
CAS No.: 476643-58-0
M. Wt: 408.47
InChI Key: IAYCGWOPTHSYSB-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a thiazole ring, which is known for its pharmacological significance, contributing to its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

  • Molecular Formula : C27H22N2O6S
  • Molecular Weight : 502.54 g/mol
  • IUPAC Name : Ethyl 2-(4-benzoylbenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
  • CAS Number : 897733-95-8

This compound is characterized by its unique thiazole structure, which enhances its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that this compound exhibits significant inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan formation.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against multi-drug resistant strains.

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 Value (µM)
K562 (leukemia)0.09
MDA-MB-231 (breast cancer)0.49
A549 (lung cancer)0.25

The low IC50 values indicate potent anticancer activity, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through oxidative stress mechanisms.
  • Cytokine Modulation : The compound modulates cytokine production, contributing to its anti-inflammatory effects.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in treated groups compared to controls.
  • Cancer Cell Line Analysis : In a comparative study involving multiple cancer cell lines, the compound showed superior activity compared to standard chemotherapeutics like doxorubicin and cisplatin.

Properties

IUPAC Name

ethyl 2-(4-benzoylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-4-28-21(27)19-14(2)24(3)22(29-19)23-20(26)17-12-10-16(11-13-17)18(25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCGWOPTHSYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.